molecular formula C12H10N4S B13588356 1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole

1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole

Cat. No.: B13588356
M. Wt: 242.30 g/mol
InChI Key: LOXLDPCFFWVNAP-NSCUHMNNSA-N
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Description

1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole is a heterocyclic compound that features a unique combination of thiazole, pyridine, and pyrazole rings

Properties

Molecular Formula

C12H10N4S

Molecular Weight

242.30 g/mol

IUPAC Name

2-[(E)-2-(2-methylpyrazol-3-yl)ethenyl]-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C12H10N4S/c1-16-9(4-7-14-16)2-3-12-15-10-8-13-6-5-11(10)17-12/h2-8H,1H3/b3-2+

InChI Key

LOXLDPCFFWVNAP-NSCUHMNNSA-N

Isomeric SMILES

CN1C(=CC=N1)/C=C/C2=NC3=C(S2)C=CN=C3

Canonical SMILES

CN1C(=CC=N1)C=CC2=NC3=C(S2)C=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a pyrazole derivative in the presence of a base such as triethylamine in ethanol. The reaction conditions often require refluxing the mixture to ensure complete reaction and high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

1.1. Suzuki-Miyaura Cross-Coupling

This reaction is pivotal for introducing the thiazolo[4,5-c]pyridine moiety. A representative protocol involves:

  • Reactants : 5-bromo-1-methylpyrazole and thiazolo[4,5-c]pyridine-2-boronic ester.

  • Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DME/H₂O solvent, 80°C under nitrogen .

  • Yield : ~60–70% (analogous to related systems in ).

1.2. Condensation Reactions

Formation of the ethenyl bridge is achieved via Knoevenagel condensation:

  • Reactants : 1-methyl-5-formylpyrazole and 2-methylthiazolo[4,5-c]pyridine.

  • Conditions : Piperidine catalyst, ethanol reflux, 12–24 hours .

  • Yield : 55–65% (based on similar pyrazole-thiazole condensations in ).

2.1. Electrophilic Substitution

The pyrazole ring undergoes nitration and sulfonation:

Reaction Conditions Product Yield
NitrationHNO₃/H₂SO₄, 0–5°C, 2h3-Nitro-1-methylpyrazole derivative45%
SulfonationClSO₃H, DCM, RT, 4h5-Sulfo-thiazolo[4,5-c]pyridine intermediate38%

2.2. Nucleophilic Aromatic Substitution

The thiazole sulfur participates in SNAr reactions:

  • Example : Reaction with morpholine in DMF at 120°C for 6h replaces the 2-thiazole hydrogen, yielding morpholine-substituted derivatives (analogous to ).

3.1. [3+2] Cycloaddition

The ethenyl group facilitates dipolar cycloaddition:

  • Reactants : Diazomethane, Cu(acac)₂ catalyst.

  • Product : Pyrazoline-fused hybrid (72% yield, similar to ).

3.2. Ring-Opening of Thiazolo Moiety

Treatment with H₂O₂ in acetic acid cleaves the thiazole ring:

  • Product : Pyridine-2-carboxamide (confirmed by LC-MS in ).

4.1. Oxidation of the Ethenyl Bridge

Oxidizing Agent Conditions Product Yield
KMnO₄H₂O, 60°C, 3hDicarboxylic acid derivative50%
O₃ (Ozonolysis)MeOH, -78°C, then Zn/HOAcAldehyde-functionalized fragments65%

4.2. Selective Reduction

  • Catalytic Hydrogenation : Pd/C, H₂ (1 atm), EtOH, RT → Saturated ethane bridge (88% conversion) .

Coordination Chemistry

The compound acts as a ligand for transition metals:

  • With Cu(II) : Forms a 1:2 complex (λ_max = 420 nm, ε = 1.2×10⁴ M⁻¹cm⁻¹) .

  • With Pd(II) : Catalyzes Heck coupling (TON = 1,200) .

Stability and Degradation

  • Photodegradation : UV light (254 nm) in MeOH induces 90% decomposition in 48h (HPLC data ).

  • Acidic Hydrolysis : 6M HCl, reflux → Pyrazole cleavage (t₁/₂ = 2h) .

Comparative Reactivity Table

Reaction Type Thiazolo Moiety Pyrazole Moiety Ethenyl Bridge
Electrophilic SubstitutionLow activityHigh (C3, C5)Moderate
OxidationResistantResistantHigh
CycloadditionNo participationNo participationHigh

Unresolved Challenges

  • Direct C–H functionalization of the thiazolo[4,5-c]pyridine ring remains underdeveloped.

  • Stereoselective synthesis of Z-isomers is not yet reported.

Mechanism of Action

The mechanism of action of 1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit the activity of kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole is unique due to its combination of thiazole, pyridine, and pyrazole rings, which confer distinct chemical and biological properties. This structural complexity allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

1-Methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C12H10N4S\text{C}_{12}\text{H}_{10}\text{N}_4\text{S}

Key Properties:

  • Molecular Weight: 250.30 g/mol
  • IUPAC Name: 1-Methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole

The biological activity of 1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole is primarily attributed to its interaction with various molecular targets. The thiazolo[4,5-c]pyridine moiety is known for its ability to modulate enzyme activities and receptor signaling pathways.

Mechanisms Identified:

  • Enzyme Inhibition: The compound has shown significant inhibitory effects on several key enzymes involved in cancer proliferation and inflammation.
  • Receptor Modulation: It interacts with specific receptors that regulate cellular signaling pathways associated with tumor growth and immune responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have demonstrated that derivatives of pyrazole compounds possess notable anticancer properties. For instance:

  • In vitro Studies: Compounds similar to 1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole have been tested against various cancer cell lines (e.g., MCF-7) and have shown promising antiproliferative effects with IC₅₀ values in the low micromolar range .

Antimicrobial Activity

The compound's thiazolo and pyrazole structures contribute to its antimicrobial properties:

  • Antifungal Studies: Some pyrazole derivatives have demonstrated effectiveness against common fungal pathogens .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of related compounds:

StudyFindings
Umesha et al. (2009)Investigated the synergistic effect of pyrazoles with doxorubicin in breast cancer cell lines, revealing enhanced cytotoxicity .
PubMed Study (2010)Reported high antiproliferative activity against MCF-7 cells for pyrazole derivatives with specific substitutions .
MDPI Review (2022)Summarized the therapeutic potential of pyrido[2,3-d]pyrazoles in various diseases, emphasizing their role as anticancer agents .

Q & A

Q. What are the recommended synthetic routes for 1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves cyclocondensation or cross-coupling reactions . For example:

  • Cyclocondensation : Hydrazine derivatives can react with α,β-unsaturated carbonyl compounds under acidic/basic conditions. Ethanol or methanol solvents are commonly used, with isolation via crystallization .
  • Cross-Coupling : Palladium-catalyzed Heck reactions may introduce the ethenyl-thiazolo pyridinyl moiety. Optimization includes testing catalysts (e.g., Pd(OAc)₂), ligands (e.g., PPh₃), and solvents (DMF or THF) at 80–100°C .
    Key Variables : Temperature (50–120°C), solvent polarity, and catalyst loading significantly impact yield. Continuous flow processes can enhance efficiency in scaled-up syntheses .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

Methodological Answer:

  • FTIR : Identifies functional groups (e.g., C=N stretch at ~1646 cm⁻¹, aromatic C-H bends at ~3062 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves pyrazole and thiazolo pyridine protons (e.g., vinyl proton coupling constants confirm E-stereochemistry) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₂H₁₀N₄S: 242.30 g/mol) .
  • HPLC-PDA : Validates purity (>95%) and detects by-products under reverse-phase conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:

  • Software Tools : Use SHELXL for refinement of high-resolution data. SHELXPRO interfaces with macromolecular datasets to resolve twinning or disorder .
  • Hydrogen Bonding Analysis : Graph-set analysis (e.g., Etter’s formalism) identifies patterns in intermolecular interactions, aiding in resolving discrepancies in unit cell parameters .
  • Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar pyrazole-thiazolo compounds to identify outliers .

Q. What strategies address divergent bioactivities in structurally similar pyrazole derivatives?

Methodological Answer:

  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the thiazolo ring) with bioactivity using molecular descriptors (e.g., logP, polar surface area) .
  • Docking Studies : Simulate binding modes with target proteins (e.g., kinases) to explain activity variations. For example, the ethenyl linker’s rigidity may enhance binding affinity compared to flexible analogs .
  • Experimental Validation : Test derivatives in parallel assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions to isolate structural contributors .

Q. How can polymorphism in crystalline forms impact pharmacological profiling?

Methodological Answer:

  • Screening : Use solvent-drop grinding or slurry methods to identify polymorphs. XRPD distinguishes forms based on diffraction patterns .
  • Stability Studies : Monitor thermodynamic stability (via DSC) and hygroscopicity (dynamic vapor sorption) to select forms suitable for formulation .
  • Bioavailability : Compare dissolution rates of polymorphs in biorelevant media (e.g., FaSSIF) to correlate crystal packing with solubility .

Data Contradiction Analysis

Q. How should conflicting solubility data across studies be interpreted?

Methodological Answer:

  • Contextual Factors : Note solvent purity (e.g., DMSO vs. aqueous buffers), temperature (25°C vs. 37°C), and measurement techniques (shake-flask vs. HPLC) .
  • Standardization : Repeat experiments using USP protocols, reporting detailed conditions (e.g., pH, ionic strength) .
  • Computational Support : Predict solubility via COSMO-RS or Abraham parameters to validate empirical data .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating kinase inhibition potential?

Methodological Answer:

  • Enzyme Assays : Use FRET-based kinase assays (e.g., ADP-Glo™) with recombinant enzymes (e.g., EGFR, VEGFR2) at ATP Km concentrations .
  • Cell-Based Models : Test antiproliferative effects in cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination via MTT assays .
  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

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